molecular formula C8H7ClN2O4 B121944 Ethyl 2-chloro-5-nitronicotinate CAS No. 151322-83-7

Ethyl 2-chloro-5-nitronicotinate

Cat. No. B121944
M. Wt: 230.6 g/mol
InChI Key: OXOWYVJYDSTHGX-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-nitronicotinate is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insight into the chemical nature and potential reactivity of Ethyl 2-chloro-5-nitronicotinate. For instance, the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate involves the formation of a nicotinate derivative, which is structurally related to Ethyl 2-chloro-5-nitronicotinate .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that include the formation of nitronate anions and subsequent reactions to form the desired product. For example, the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate is detailed with techniques such as XRD, GC-MS analysis, elemental analysis, and NMR spectroscopy . Similarly, the synthesis of alpha-aryl-N-1-methyl-2-(2/4-chlorophenyl)]ethyl nitrones is performed solventlessly and yields compounds characterized by NMR and X-ray studies .

Molecular Structure Analysis

The molecular structure of related compounds is determined using various analytical techniques. X-ray diffraction (XRD) is used to determine the crystal structure, while NMR spectroscopy provides information on the molecular environment of the atoms within the compound . These techniques are essential for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds can be complex. For example, the synthesis of 1-methyl-5-nitro-imidazoles involves a C-alkylation reaction according to the SRN1 mechanism, followed by base-promoted nitrous acid elimination . This indicates that Ethyl 2-chloro-5-nitronicotinate could potentially undergo similar reactions due to the presence of a nitro group and a chloro substituent.

Physical and Chemical Properties Analysis

While the physical and chemical properties of Ethyl 2-chloro-5-nitronicotinate are not directly reported, the properties of similar compounds can be inferred. The solventless synthesis approach suggests that the related compounds have sufficient stability to withstand such conditions . The presence of nitro and chloro groups in these compounds suggests they may have significant reactivity, which could be explored in further studies.

Safety And Hazards

Ethyl 2-chloro-5-nitronicotinate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

ethyl 2-chloro-5-nitropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O4/c1-2-15-8(12)6-3-5(11(13)14)4-10-7(6)9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOWYVJYDSTHGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00566176
Record name Ethyl 2-chloro-5-nitropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-5-nitronicotinate

CAS RN

151322-83-7
Record name Ethyl 2-chloro-5-nitropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-chloro-5-nitronicotinate
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